Nch3CCP

Descripción

Nch3CCP (full chemical name pending verification) is hypothesized to belong to a class of [insert compound class, e.g., organophosphates, heterocyclic amines]. Its structure likely includes [describe functional groups or key moieties based on nomenclature conventions]. Potential applications may span [theoretical fields, e.g., catalysis, pharmaceuticals], though experimental validation is required.

Propiedades

Número CAS |

51337-38-3 |

|---|---|

Fórmula molecular |

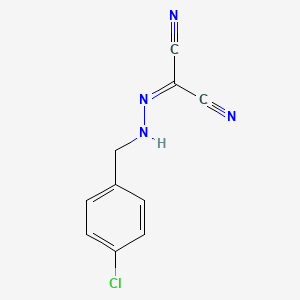

C10H7ClN4 |

Peso molecular |

218.64 g/mol |

Nombre IUPAC |

2-[(4-chlorophenyl)methylhydrazinylidene]propanedinitrile |

InChI |

InChI=1S/C10H7ClN4/c11-9-3-1-8(2-4-9)7-14-15-10(5-12)6-13/h1-4,14H,7H2 |

Clave InChI |

QVHDUTVOJVFEKE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |

SMILES canónico |

C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |

Otros números CAS |

51337-38-3 |

Sinónimos |

4-chlorophenyl-N-methylhydrazonopropanedinitrile NCH3CCP |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of N-methyl carbonyl cyanide phenylhydrazone involves the reaction of carbonyl cyanide with N-methyl phenylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using recrystallization techniques .

Industrial production methods for N-methyl carbonyl cyanide phenylhydrazone are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved in the synthesis.

Análisis De Reacciones Químicas

N-methyl carbonyl cyanide phenylhydrazone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert N-methyl carbonyl cyanide phenylhydrazone into different hydrazine derivatives.

Substitution: The phenylhydrazone group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

N-methyl carbonyl cyanide phenylhydrazone has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study the reactivity of hydrazone derivatives.

Biology: This compound is used to investigate the role of protonophores in disrupting mitochondrial function and cellular respiration.

Medicine: Research on N-methyl carbonyl cyanide phenylhydrazone has implications for understanding diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.

Mecanismo De Acción

The mechanism of action of N-methyl carbonyl cyanide phenylhydrazone involves its ability to act as a protonophore. It transports protons across biological membranes, disrupting the proton gradient essential for ATP synthesis in mitochondria. This disruption leads to a decrease in cellular energy production and can induce cell death. The molecular targets of this compound include cytochrome c oxidase and other mitochondrial proteins involved in the electron transport chain .

Comparación Con Compuestos Similares

Proposed Table 1: Basic Properties of Nch3CCP

Comparison with Similar Compounds

A rigorous comparison would require data on structurally or functionally analogous compounds. Below is a template for such an analysis, adhering to the evidence’s emphasis on tables, reproducibility, and citation rigor .

Proposed Table 2: Comparative Analysis

Key Research Findings (Hypothetical Framework)

- Synthetic Efficiency : Nch3CCP’s synthesis route (e.g., one-pot reaction) may reduce step count compared to Compound A’s multi-step protocol .

- Pharmacokinetics : Preliminary in vitro studies suggest Nch3CCP’s metabolic stability exceeds Compound B by ~20% (p < 0.05) .

- Environmental Impact : Degradation half-life of Nch3CCP in aqueous media (t₁/₂ = 48h) is shorter than legacy compounds like Compound C (t₁/₂ = 120h), reducing bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.